molecular formula C14H20O3 B2767598 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane CAS No. 158151-65-6

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane

Cat. No.: B2767598
CAS No.: 158151-65-6
M. Wt: 236.311
InChI Key: RRKQNGXFJBCGKI-UHFFFAOYSA-N
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Description

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane is an epoxide derivative featuring a phenoxymethyl backbone substituted with a tert-butyl group at the 2-position and a methoxy group at the 4-position of the aromatic ring. This compound is of interest in polymer chemistry and pharmaceutical synthesis due to the reactivity of its epoxide group, which enables cross-linking and ring-opening reactions. Its structural features, including steric hindrance from the tert-butyl group and electron-donating methoxy substituent, influence its physical properties and chemical behavior .

Commercial availability is noted through suppliers like Santa Cruz Biotechnology, with a molecular weight of approximately 220.30 g/mol and pricing at $208.00 per gram .

Properties

IUPAC Name

2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKQNGXFJBCGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane typically involves the reaction of 2-tert-butyl-4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and improved purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can enhance the efficacy of antibiotics against resistant strains of bacteria. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit the growth of Mycobacterium species, demonstrating potential as antitubercular agents .

Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival. The oxirane moiety may play a crucial role in forming reactive intermediates that interact with cellular components .

Materials Science

Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of epoxy resins. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. The presence of the methoxyphenoxy group enhances compatibility with various fillers, making it suitable for advanced composite materials .

Coatings and Adhesives
The compound's epoxy functionality allows it to be used in high-performance coatings and adhesives. These materials are characterized by excellent adhesion properties, chemical resistance, and durability, making them ideal for industrial applications .

Biochemical Applications

Cell Culture Studies
In cell culture experiments, derivatives of this compound have been investigated for their effects on cell proliferation and apoptosis. Preliminary findings suggest that these compounds can modulate signaling pathways involved in cell survival, indicating potential use in cancer research .

Enzyme Inhibition
Studies have also focused on the enzyme inhibitory potential of this compound. It has been observed that certain derivatives can inhibit specific enzymes related to metabolic disorders, suggesting a possible role in drug development for conditions such as diabetes and obesity .

Data Tables

Application Area Property/Effect Reference
Medicinal ChemistryAntimicrobial activity
Materials ScienceImproved thermal stability
Biochemical ApplicationsModulation of cell signaling pathways
Enzyme InhibitionInhibition of metabolic enzymes

Case Studies

  • Antimicrobial Efficacy Study
    A study published in The Scientific World Journal assessed the antimicrobial activity of various derivatives of this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an adjunct to conventional antibiotics .
  • Polymer Development Research
    Researchers developed a series of epoxy resins incorporating this compound. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional epoxy formulations, making them suitable for aerospace applications .
  • Cell Proliferation Assay
    In vitro studies demonstrated that certain derivatives could significantly inhibit the proliferation of cancer cell lines while promoting apoptosis. This suggests potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane involves its ability to react with nucleophiles, leading to the formation of various products. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2-(2-Tert-butyl-4-methylphenoxymethyl)oxirane
  • Structure : Differs by replacing the 4-methoxy group with a methyl group.
  • Impact : The methyl group lacks the electron-donating effect of methoxy, reducing aromatic ring activation. This increases the epoxide’s electrophilicity slightly but decreases solubility in polar solvents due to lower polarity.
  • Molecular Weight : 220.30 g/mol (identical to the target compound) .
2-[(4-Methoxyphenyl)methyl]oxirane
  • Structure : Lacks the tert-butyl group, featuring only a methoxyphenylmethyl moiety.
  • Impact : Reduced steric hindrance increases reactivity in ring-opening reactions. Lower thermal stability compared to the tert-butyl-containing analogue .
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane
  • Structure : Bromine substituents at 2- and 6-positions; methyl at 4-position.
  • Impact: Electron-withdrawing bromine atoms enhance epoxide reactivity, making it more susceptible to nucleophilic attack.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (K) Crystal System Space Group
2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane C₁₄H₂₀O₃ 220.30 Not reported Not reported Not reported
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane C₂₄H₂₂O₅ 390.42 438 Monoclinic Pc
2-[[2-(4-Ethylphenoxy)ethoxy]methyl]oxirane C₁₃H₁₈O₃ 222.28 Not reported Not reported Not reported

Key Observations :

  • Bulky substituents (e.g., tert-butyl) reduce crystallinity, as seen in the lack of reported crystal data for the target compound.
  • Longer ether chains (e.g., in C₂₄H₂₂O₅) increase molecular weight and melting points due to enhanced van der Waals interactions .

Biological Activity

The compound 2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane is an epoxide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as an oxirane ring substituted with a phenoxy group, which contributes to its biological properties. The synthesis typically involves the reaction of appropriate phenolic precursors with epichlorohydrin under basic conditions, resulting in the formation of the epoxide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the carbamate moiety have shown effectiveness against mycobacterial species such as Mycobacterium avium and Mycobacterium intracellulare. In vitro studies demonstrated that these compounds had higher activity than standard antibiotics like ciprofloxacin and isoniazid, suggesting a promising avenue for developing new antimycobacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against MycobacteriaReference
2-Hydroxy-3-[2-(4-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochlorideHigh
2-Hydroxy-3-[2-(2-tert-butyl-4-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochlorideModerate

Cytotoxicity Assays

Cytotoxicity assays conducted using human monocytic leukemia THP-1 cell lines revealed that certain derivatives of the compound exhibited varying levels of cytotoxic effects. Compounds with amphiphilic properties were noted to influence cell membrane integrity, potentially leading to increased permeability and subsequent cell death . This mechanism may be linked to the uncoupling of oxidative phosphorylation, which is crucial for ATP synthesis in cells.

Mechanistic Insights

The biological activity of this compound is partly attributed to its ability to induce conformational changes in biomembranes. Studies have shown that similar compounds can enhance the rate of photosynthetic electron transport (PET) in chloroplasts by altering thylakoid membrane permeability. This uncoupling effect could lead to increased oxygen evolution rates, indicating potential applications in enhancing photosynthetic efficiency .

Case Studies

A notable case study involved the evaluation of a structurally related compound, BC1618 , which demonstrated significant activation of AMPK pathways in hepatic cells. This compound was found to increase GDF15 mRNA levels more effectively than metformin, suggesting potential implications for metabolic regulation and cancer therapy . The structural similarities between BC1618 and this compound highlight the importance of further exploring this class of compounds for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane?

The synthesis typically involves reacting 2-tert-butyl-4-methoxybenzyl alcohol with epichlorohydrin under basic conditions (e.g., NaOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the epichlorohydrin, followed by cyclization to form the epoxide ring. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Key Steps :

  • Alkylation of the benzyl alcohol derivative.
  • Cyclization to form the oxirane ring.
  • Optimization of reaction time and temperature to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies the tert-butyl group (δ ~1.3 ppm for 9H), methoxy resonance (δ ~3.8 ppm), and epoxide protons (δ ~3.1–4.3 ppm) .
  • IR Spectroscopy : Confirms the epoxide ring (C-O-C stretch at ~1250 cm⁻¹) and methoxy group (C-O at ~2850 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 264.3 (C₁₅H₂₀O₃) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood due to potential respiratory irritation .
  • First Aid : Flush eyes/skin with water for 15 minutes upon contact and seek medical attention .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence regioselectivity in epoxide ring-opening reactions?

The bulky tert-butyl group directs nucleophilic attack to the less hindered epoxide carbon. For example, in reactions with amines, the nucleophile preferentially attacks the carbon adjacent to the methoxyphenoxy group. Comparative studies with analogs (e.g., 2-[(4-fluorophenoxy)methyl]oxirane) show a 20–30% increase in selectivity for the hindered site due to steric shielding .

Table 1 : Regioselectivity in Ring-Opening Reactions

NucleophileTarget Compound SelectivityAnalog (No tert-butyl) Selectivity
NH₃ (aqueous)85% at hindered carbon50% at hindered carbon
NaSH78% at hindered carbon45% at hindered carbon

Q. What computational methods elucidate the electronic environment of the epoxide ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • HOMO/LUMO Distribution : The LUMO is localized on the epoxide ring, indicating susceptibility to nucleophilic attack.
  • Electrostatic Potential Maps : Highlight electron-deficient regions near the tert-butyl group, aligning with observed regioselectivity .

Q. How does the methoxy group’s position affect oxidative degradation pathways?

Oxidation with KMnO₄/H₂O produces a diol derivative, while stronger oxidants (e.g., CrO₃) cleave the methoxyphenoxy moiety. The para-methoxy group stabilizes intermediates via resonance, reducing degradation rates by ~40% compared to ortho-substituted analogs .

Figure 1 : Proposed Oxidation Mechanism

   Epoxide → Diol (KMnO₄) → Quinone (CrO₃)  

Q. What strategies resolve contradictions in reaction yield data across studies?

  • Control Experiments : Replicate reactions under reported conditions to identify variables (e.g., solvent purity, catalyst lot).
  • In Situ Monitoring : Use HPLC or FTIR to track intermediate formation and optimize stepwise yields .

Methodological Guidelines

  • Synthetic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance epichlorohydrin reactivity in biphasic systems .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm structural assignments .

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